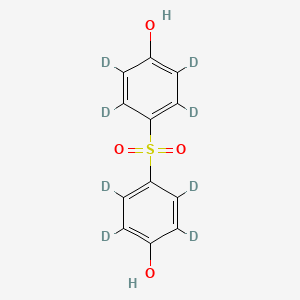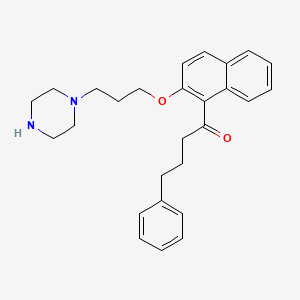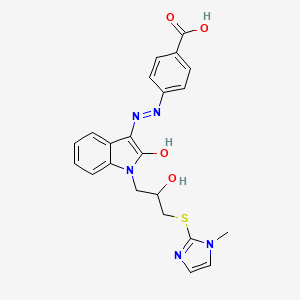
Antibacterial agent 110
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial Agent 110 is a compound known for its potent activity against various bacterial strains, including Pseudomonas aeruginosa . It disrupts bacterial cell membranes, making it an effective agent in combating bacterial infections.
Preparation Methods
The synthesis of Antibacterial Agent 110 involves several steps, typically starting with the preparation of precursor compounds. The synthetic routes often include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods may involve large-scale chemical reactors where reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity .
Chemical Reactions Analysis
Antibacterial Agent 110 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the antibacterial activity.
Reduction: Used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Common reagents include halogens and alkyl groups, which can replace existing functional groups to modify the compound’s properties.
Major products from these reactions include derivatives with altered antibacterial efficacy and stability .
Scientific Research Applications
Antibacterial Agent 110 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell membranes and its potential to disrupt biofilms.
Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces .
Mechanism of Action
The primary mechanism by which Antibacterial Agent 110 exerts its effects is through the disruption of bacterial cell membranes. This leads to the leakage of cellular contents and eventual cell death. The compound targets specific components of the membrane, interfering with its integrity and function .
Comparison with Similar Compounds
Antibacterial Agent 110 is unique in its ability to disrupt bacterial membranes at low concentrations. Similar compounds include:
Silver nanoparticles: Known for their broad-spectrum antibacterial activity but require higher concentrations for effectiveness.
Quinolines and Quinolones: Effective against a range of bacterial infections but may have different mechanisms of action and resistance profiles.
Properties
Molecular Formula |
C22H21N5O4S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
4-[[2-hydroxy-1-[2-hydroxy-3-(1-methylimidazol-2-yl)sulfanylpropyl]indol-3-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C22H21N5O4S/c1-26-11-10-23-22(26)32-13-16(28)12-27-18-5-3-2-4-17(18)19(20(27)29)25-24-15-8-6-14(7-9-15)21(30)31/h2-11,16,28-29H,12-13H2,1H3,(H,30,31) |
InChI Key |
KLGUFCRMKXLKJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)
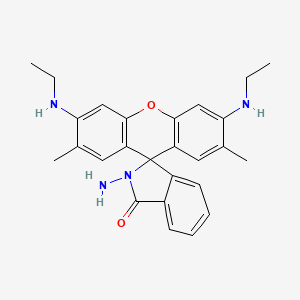

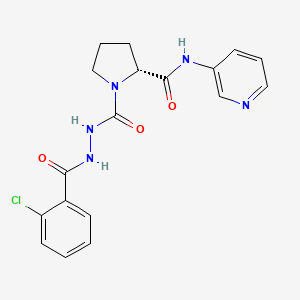

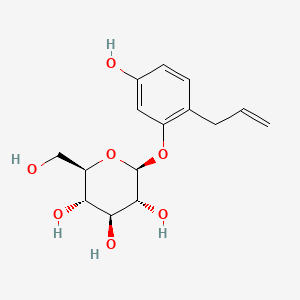
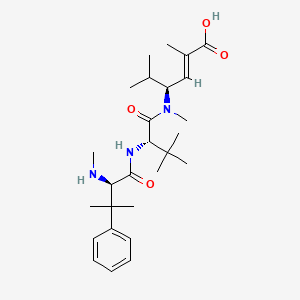

![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)

